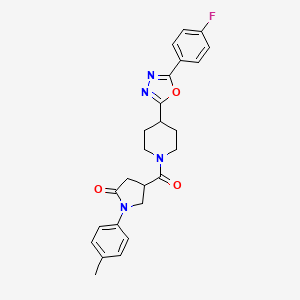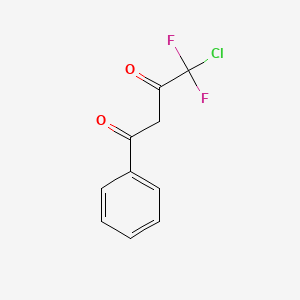
Cyclohexyl(cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(cyclopropyl)methanol is an organic compound characterized by a cyclohexane ring attached to a cyclopropyl group and a hydroxymethyl group. This compound is a colorless liquid with a molecular formula of C9H16O and a molar mass of 136.22 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyl(cyclopropyl)methanol can be synthesized through several methods, including the following:
Hydroboration-Oxidation: Starting from cyclohexene, the compound undergoes hydroboration followed by oxidation to introduce the hydroxymethyl group.
Grignard Reaction: Reacting cyclohexylmagnesium bromide with formaldehyde can yield this compound.
Reduction of Ketones: Cyclohexanone can be reduced using appropriate reducing agents to form this compound.
Industrial Production Methods: In an industrial setting, this compound is typically produced through catalytic hydrogenation of cyclohexanone derivatives, followed by subsequent functional group modifications to introduce the cyclopropyl group.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl(cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form cyclohexyl(cyclopropyl)carboxylic acid.
Reduction: The compound can be reduced to form cyclohexyl(cyclopropyl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) and diazomethane (CH2N2) are often used.
Major Products Formed:
Oxidation: Cyclohexyl(cyclopropyl)carboxylic acid.
Reduction: Cyclohexyl(cyclopropyl)ethanol.
Substitution: Cyclohexyl(cyclopropyl)chloride or cyclohexyl(cyclopropyl)methyl ester.
Aplicaciones Científicas De Investigación
Cyclohexyl(cyclopropyl)methanol has several applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cyclohexyl(cyclopropyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
Cyclohexyl(cyclopropyl)methanol is unique due to its combination of cyclohexane and cyclopropyl groups. Similar compounds include:
Cyclohexylmethanol: Lacks the cyclopropyl group.
Cyclopropylmethanol: Lacks the cyclohexane ring.
Cyclohexanemethanol: Similar but without the cyclopropyl group.
Propiedades
IUPAC Name |
cyclohexyl(cyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h8-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHDKAFOIPSRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-ethyl-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2823829.png)

![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2823832.png)
![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2823833.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823834.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2823836.png)

